![molecular formula C15H13Cl2NO3 B4411621 N-(3,5-dichloro-4-hydroxyphenyl)-3-ethoxybenzamide](/img/structure/B4411621.png)
N-(3,5-dichloro-4-hydroxyphenyl)-3-ethoxybenzamide
Overview
Description
N-(3,5-dichloro-4-hydroxyphenyl)-3-ethoxybenzamide, also known as diclofenac ethyl ester, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a derivative of diclofenac sodium, which is a widely used NSAID. Diclofenac ethyl ester is known for its potent anti-inflammatory and analgesic properties, making it a popular choice for treating various inflammatory conditions.
Mechanism of Action
Diclofenac ethyl ester works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, N-(3,5-dichloro-4-hydroxyphenyl)-3-ethoxybenzamide ethyl ester reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Diclofenac ethyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,5-dichloro-4-hydroxyphenyl)-3-ethoxybenzamide ethyl ester is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying various inflammatory conditions. However, one limitation is its potential for toxicity, particularly at high doses. Researchers must be careful to use appropriate dosages and monitor for any potential side effects.
Future Directions
There are a number of potential future directions for research on N-(3,5-dichloro-4-hydroxyphenyl)-3-ethoxybenzamide ethyl ester. One area of interest is its potential use in treating cancer. Studies have shown that this compound ethyl ester can inhibit the growth of cancer cells and induce apoptosis. Another area of interest is its potential use in treating Alzheimer's disease. Studies have shown that this compound ethyl ester can reduce inflammation in the brain and improve cognitive function in animal models of Alzheimer's disease. Finally, there is potential for the development of new formulations of this compound ethyl ester that can improve its efficacy and reduce its potential for toxicity.
Scientific Research Applications
Diclofenac ethyl ester has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and postoperative pain. In addition, it has been studied for its potential use in treating cancer and Alzheimer's disease.
properties
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-3-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-2-21-11-5-3-4-9(6-11)15(20)18-10-7-12(16)14(19)13(17)8-10/h3-8,19H,2H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYIDGXCYCXILL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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